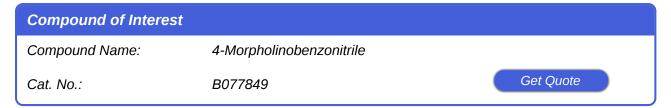


Commercial Availability and Technical Guide for 4-Morpholinobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Morpholinobenzonitrile**, a key building block in medicinal chemistry. It details its commercial availability, provides key technical data, outlines experimental protocols for its synthesis and characterization, and discusses its relevance in biological pathways pertinent to drug discovery.

Commercial Availability and Suppliers

4-Morpholinobenzonitrile (CAS No. 10282-31-2) is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in purities of 97% or greater. The compound's molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .

Below is a summary of representative suppliers and their typical product specifications. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.



Supplier	Purity Specification	Available Quantities	Storage Conditions
ChemScene	≥98%	2.5g, 5g, etc.	4°C, protect from light[1]
Oakwood Chemical	97%	1g, 5g, 25g	Room Temperature[2]
Sigma-Aldrich	-	-	-

Note: This table is not exhaustive and represents a snapshot of available information. "-" indicates data not readily available on the product page.

Physicochemical and Spectroscopic Data

A collection of key physical and spectral data for **4-Morpholinobenzonitrile** is presented below, compiled from supplier information and scientific literature.

Property	Value	Source
CAS Number	10282-31-2	ChemScene[1]
Molecular Formula	C11H12N2O	ChemScene, Oakwood Chemical[1][2]
Molecular Weight	188.23 g/mol	ChemScene, Oakwood Chemical[1][2]
Melting Point	82-83 °C	US Patent 2008/0045708 A1
Purity	≥97-98%	Oakwood Chemical, ChemScene[1][2]
Mass Spec (MS)	m/z 188 (M ⁺)	US Patent 2008/0045708 A1
¹H NMR (CDCl₃)	δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H)	US Patent 2008/0045708 A1
¹³ C NMR (CDCl₃)	δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49	US Patent 2008/0045708 A1



Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Morpholinobenzonitrile** are provided below.

Synthesis of 4-Morpholinobenzonitrile from 4-Fluorobenzonitrile

This protocol is adapted from a patented synthesis method.

Reaction Scheme:

Materials:

- 4-Fluorobenzonitrile
- Morpholine
- Water
- Ethanol (for recrystallization, optional)

Procedure:

- A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C.
- The reaction progress is monitored until the conversion of 4-fluorobenzonitrile is complete (approximately 5 hours).
- After completion, water is added to the reaction mixture.
- The resulting precipitate is filtered off.
- The collected solid is washed with water.
- The product is dried under a vacuum at 30°C to yield 4-Morpholinobenzonitrile.
- For further purification, the crude product can be recrystallized from 50% aqueous ethanol.



Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a small amount of 4-Morpholinobenzonitrile in deuterated chloroform (CDCl₃).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Process the data to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
- Acquire the mass spectrum to determine the molecular ion peak.

Role in Drug Discovery and Relevant Signaling Pathways

4-Morpholinobenzonitrile serves as a valuable scaffold in the synthesis of various biologically active molecules. The morpholine and benzonitrile moieties can be key pharmacophores or can be further functionalized to interact with specific biological targets.

The Unfolded Protein Response (UPR) and IRE1α Signaling

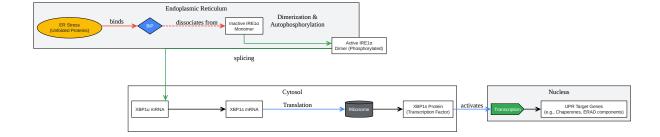
A significant area of interest for compounds containing the morpholine moiety is the modulation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE 1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.



Under ER stress, IRE1 α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase domain then unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is translated into a potent transcription factor that upregulates genes involved in restoring ER homeostasis. However, chronic activation of IRE1 α can lead to apoptosis.[3][4][5][6][7]

Certain small molecules can inhibit the RNase activity of IRE1 α , representing a potential therapeutic strategy for diseases associated with ER stress, such as some cancers and metabolic disorders. The morpholinobenzonitrile core is a feature in some reported IRE1 α inhibitors.

Below is a diagram illustrating the IRE1 α signaling pathway of the Unfolded Protein Response.



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IRE1 α signaling pathway of the Unfolded Protein Response.

General Synthetic Workflow for Drug Discovery



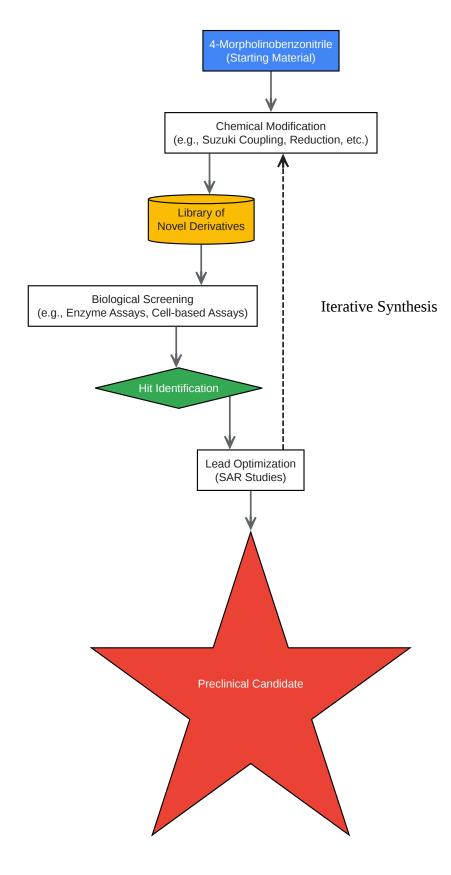




The utility of **4-Morpholinobenzonitrile** as a starting material in drug discovery often involves its functionalization through various chemical reactions. A common strategy is the Suzuki-Miyaura cross-coupling reaction, where the nitrile group can be transformed or the aromatic ring can be further substituted. The resulting derivatives are then subjected to biological screening to identify compounds with desired activities.

The following diagram outlines a general workflow for the synthesis and evaluation of new chemical entities starting from a benzonitrile derivative.





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